![molecular formula C19H27ClN2O4 B1680790 SB 204070 hydrochloride CAS No. 148702-58-3](/img/structure/B1680790.png)
SB 204070 hydrochloride
Overview
Description
SB 204070 hydrochloride is a solid compound with a molecular weight of 419.34 . It is a highly potent and selective antagonist of the 5-HT4 serotonin receptor . It has been used in research to study the function of this receptor subtype .
Molecular Structure Analysis
The molecular formula of this compound is C19H27ClN2O4 . The InChI string isInChI=1S/C19H27ClN2O4/c1-2-3-6-22-7-4-13 (5-8-22)12-26-19 (23)14-11-15 (20)16 (21)18-17 (14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3
. The SMILES string is CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 243-245 °C . It is soluble in water at a concentration of 20 mg/mL with heating .Scientific Research Applications
Bioremediation of Polluted Sites
SB 204070 hydrochloride has been noted for its potential application in the bioremediation of soils and sediments contaminated with recalcitrant and toxic compounds. Slurry bioreactors (SB) employing this compound can efficiently treat sites polluted with pesticides, explosives, polynuclear aromatic hydrocarbons, and chlorinated organic pollutants. This technology enables the manipulation and control of environmental parameters, leading to enhanced treatment of polluted soils. Furthermore, the use of SB with simultaneous electron acceptors has demonstrated effectiveness in the bioremediation of soils contaminated with hydrocarbons and some organochlorinated compounds. However, studies on microbial communities of SB are still in the early stages, despite their significance for reactor operation and design optimization (Robles-González et al., 2008).
Dental Applications
In dental science, this compound, particularly minocycline hydrochloride, has been assessed for its clinical efficacy in treating peri-implant diseases. Meta-analysis of randomized controlled trials suggests that local application of minocycline hydrochloride significantly enhances clinical outcomes in patients with peri-implant diseases compared to control regimes (Wu et al., 2023).
Water Treatment Applications
This compound has potential applications in water treatment, particularly in the production of adsorbents from sewage sludge (SBAs). These adsorbents are promising for the removal of pollutants like organic dyes and metal cations from water. Further research is encouraged in the development of more effective chemical activation techniques and the production of application-specific adsorbents (Smith et al., 2009).
Spouted Bed Technology
This compound is also relevant in the context of spouted bed (SB) technology. SBs are recognized for their unique structural and flow characteristics, making them successful in various applications. Research and development on SBs have focused on hydrodynamic characteristics, numerical simulations, and new applications. The importance of developing hydrodynamic structure, modeling, and improving SB applications is highlighted (Rahimi-Ahar & Hatamipour, 2018).
Mechanism of Action
Target of Action
SB 204070 hydrochloride is a highly potent and selective antagonist of the 5-HT4 serotonin receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the transmission of signals in the brain .
Mode of Action
This compound interacts with the 5-HT4 receptor in a competitive manner . It inhibits both cholinergic and non-cholinergic transmission . This means it prevents the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, and other non-cholinergic neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By acting as an antagonist at the 5-HT4 receptor, it blocks the normal action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Result of Action
The primary result of this compound’s action is the inhibition of contractions in the proximal colon of guinea pigs and the relaxation of human colon circular smooth muscle . This suggests potential therapeutic applications in conditions related to gastrointestinal motility .
properties
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOSJYIINXVNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164069 | |
Record name | SB 204070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148702-58-3 | |
Record name | (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148702-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 204070 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148702583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB 204070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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